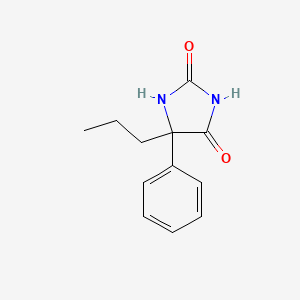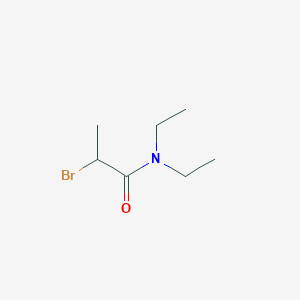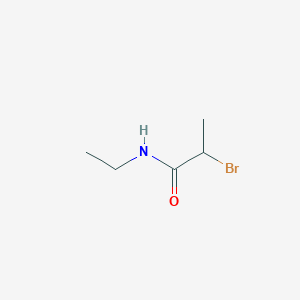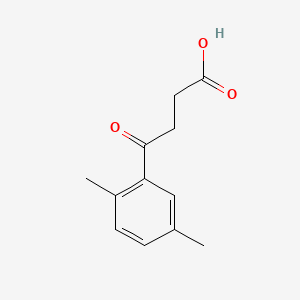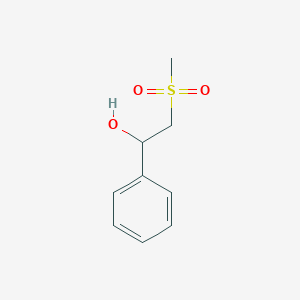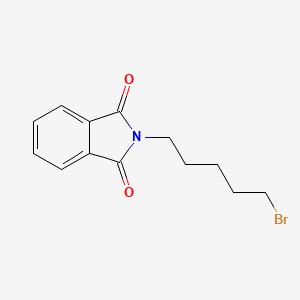
N-(5-Bromopentyl)phthalimide
Vue d'ensemble
Description
“N-(5-Bromopentyl)phthalimide” is a compound with the molecular formula C13H14BrNO2 . It has an average mass of 296.160 Da and a monoisotopic mass of 295.020782 Da . It is a pharmaceutical intermediate and is used in medicine . It acts as a reagent in the synthesis of organofluorine isoselenocyanate analogs of sulforaphane with anticancer activity against two breast cancer cell lines .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromopentyl)phthalimide” is characterized by a phthalimide core with a 5-bromopentyl group attached . The phthalimide core is a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .Physical And Chemical Properties Analysis
“N-(5-Bromopentyl)phthalimide” is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3, a boiling point of 393.1±25.0 °C at 760 mmHg, and a flash point of 191.5±23.2 °C . It has a molar refractivity of 68.6±0.3 cm3, and its molar volume is 202.9±3.0 cm3 .Applications De Recherche Scientifique
Pharmaceutical Intermediate
N-(5-Bromopentyl)phthalimide: is primarily used as a pharmaceutical intermediate . Its role in drug synthesis is crucial due to its reactive bromine atom, which can be used for further chemical modifications. This compound serves as a building block in the synthesis of various drugs, particularly those that may involve phthalimide as a core structure for their therapeutic activity.
Organic Synthesis
This compound is involved in organic synthesis, especially in the construction of the phthalimide core beyond conventional routes . It’s used in strategies such as carbonylative cyclization of aromatic amides and o-dihaloarenes, which are key steps in synthesizing complex organic molecules.
Safety and Hazards
“N-(5-Bromopentyl)phthalimide” is harmful if swallowed . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, and washing with plenty of water if it comes into contact with skin .
Mécanisme D'action
Target of Action
N-(5-Bromopentyl)phthalimide is a derivative of phthalimide, a structural motif frequently found in natural products, pharmaceuticals, and organic materials It’s known that phthalimides often target the respiratory system .
Mode of Action
For instance, they can undergo carbonylative cyclization of aromatic amides or o-dihaloarenes/o-haloarenes .
Biochemical Pathways
Phthalimides are known to influence a variety of biochemical processes due to their diverse structural motifs .
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can impact its bioavailability .
Result of Action
Phthalimides are known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-Bromopentyl)phthalimide. For instance, the compound’s stability can be affected by temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
2-(5-bromopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHAKICMNABGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241824 | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopentyl)phthalimide | |
CAS RN |
954-81-4 | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 954-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


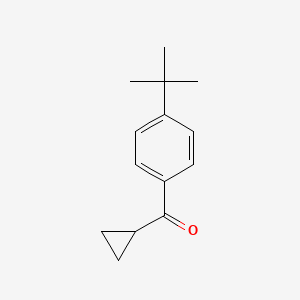
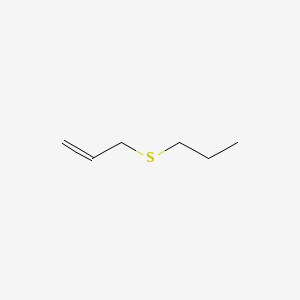
![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)


